N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound characterized by its bromo-substituted phenyl group and tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce the bromo group at the 5-position.
Formation of Tetrahydropyran Ring: The brominated compound is then reacted with ethylene glycol in the presence of an acid catalyst to form the tetrahydropyran ring.
Carboxamide Formation: Finally, the tetrahydropyran ring is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
N-(5-Bromo-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of tetrahydropyran.
N-(5-Bromo-2-methylphenyl)ethanol: Contains an ethanol group instead of tetrahydropyran.
Uniqueness: N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its tetrahydropyran ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-2-3-11(14)8-12(9)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCUDRJDIDXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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